molecular formula C7H16ClO3P B3254155 1-Chloro-3-diethoxyphosphoryl-propane CAS No. 23269-98-9

1-Chloro-3-diethoxyphosphoryl-propane

Cat. No. B3254155
CAS RN: 23269-98-9
M. Wt: 214.63 g/mol
InChI Key: XVLSVVVQJFTZNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-diethoxyphosphoryl-propane consists of a three-carbon backbone with a chlorine atom attached to the first carbon and a diethoxyphosphoryl group attached to the third carbon.

Scientific Research Applications

Intermediate in Organic Synthesis

Researchers explore HCFO-1233zd as an intermediate in organic synthesis. Its unique chemical structure allows for diverse functionalization, making it valuable for creating novel compounds. Potential applications include pharmaceuticals, agrochemicals, and specialty materials.

Future Directions

While specific future directions for 1-Chloro-3-diethoxyphosphoryl-propane are not available, research in the field of similar compounds like HCFO-1233zd focuses on the development of high-activity non-chromium catalysts and the development of new application technologies .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-diethoxyphosphoryl-propane is likely to be organic compounds containing carbon-hydrogen bonds, particularly at the benzylic position . The benzylic position refers to a carbon atom that is directly attached to a benzene ring or other aromatic system .

Mode of Action

1-Chloro-3-diethoxyphosphoryl-propane may undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a leaving group in a larger molecule . The compound can act as an electrophile, accepting the electron pair from the nucleophile . This results in the formation of a new bond and the release of the leaving group .

Biochemical Pathways

It’s plausible that the compound could participate in reactions involving phosphorus ylides, also known as wittig reactions . These reactions result in the formation of alkenes, which are key components in various biochemical pathways .

Pharmacokinetics

Given its molecular structure, it’s reasonable to assume that it could be absorbed through the skin or respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Its potential to participate in nucleophilic substitution reactions and wittig reactions suggests that it could contribute to the synthesis of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 1-Chloro-3-diethoxyphosphoryl-propane. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .

properties

IUPAC Name

1-chloro-3-diethoxyphosphorylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSVVVQJFTZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-diethoxyphosphoryl-propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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